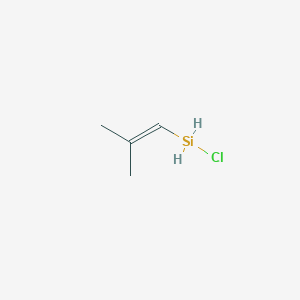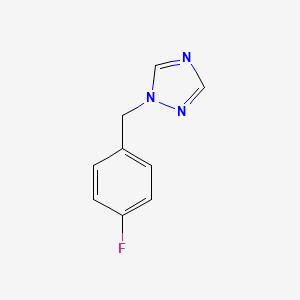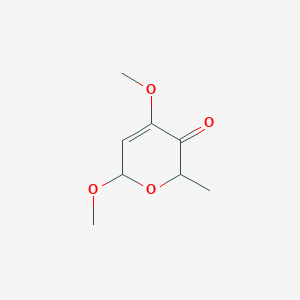
C4H9ClSi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C4H9ClSi is an organosilicon compound with the chemical formula C_4H_9ClSi. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various chemical reactions and industrial applications due to its reactivity and ability to form stable bonds with other elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
C4H9ClSi can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride with isobutene in the presence of a catalyst. The reaction typically occurs at elevated temperatures and may require the use of a solvent to facilitate the process. The product is then purified through distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
C4H9ClSi undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, leading to the substitution of the chlorine atom with other functional groups.
Hydrosilylation: It can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions typically occur at room temperature or slightly elevated temperatures.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, and the reactions are carried out under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or lithium aluminum hydride are used, depending on the desired product
Major Products Formed
Nucleophilic Substitution: The major products are organosilicon compounds with various functional groups.
Hydrosilylation: The products are typically organosilicon compounds with added alkyl or aryl groups.
Oxidation and Reduction: The products can range from silanols to siloxanes, depending on the reaction conditions
Scientific Research Applications
C4H9ClSi has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with different materials
Mechanism of Action
The mechanism of action of C4H9ClSi involves its reactivity with various nucleophiles and electrophiles. The compound can form stable bonds with other elements, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Dichloromethylsilane: Similar in structure but with two chlorine atoms instead of one.
Trimethylchlorosilane: Contains three methyl groups and one chlorine atom.
Dimethylchlorosilane: Contains two methyl groups and one chlorine atom
Uniqueness
C4H9ClSi is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable bonds with various elements makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C4H9ClSi |
|---|---|
Molecular Weight |
120.65 g/mol |
IUPAC Name |
chloro(2-methylprop-1-enyl)silane |
InChI |
InChI=1S/C4H9ClSi/c1-4(2)3-6-5/h3H,6H2,1-2H3 |
InChI Key |
NTQLJFJHPPAPKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[SiH2]Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one](/img/structure/B8630536.png)
![2-Amino-5-[(e)-(4-sulfophenyl)diazenyl]benzoic acid](/img/structure/B8630540.png)




